![molecular formula C11H21NO3 B13581745 tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)
tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate can be synthesized through multiple synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride . Another method includes the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide, followed by monohydrolysis and Curtius degradation . These methods typically yield the compound in moderate to high yields under controlled reaction conditions .
Analyse Des Réactions Chimiques
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes . The hydroxymethyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate can be compared with similar compounds such as:
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar in structure but differs in the substitution pattern on the cyclopropyl ring.
tert-Butyl 1-(bromomethyl)cyclopropyl carbamate: Contains a bromomethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
tert-Butyl (1-formylcyclopropyl)carbamate: Contains a formyl group, which affects its chemical properties and reactivity.
These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl N-[1-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(11(7-13)5-6-11)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |
Clé InChI |
QFSLBIHRHAQJNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


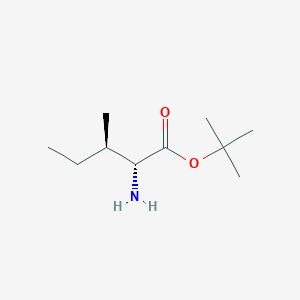
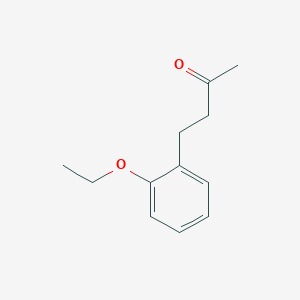
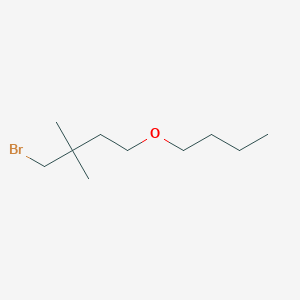
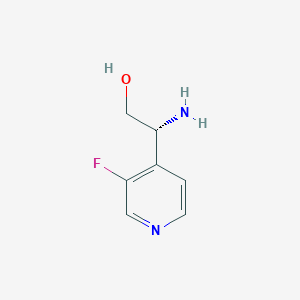
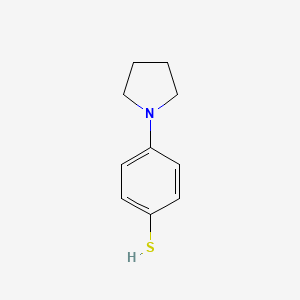
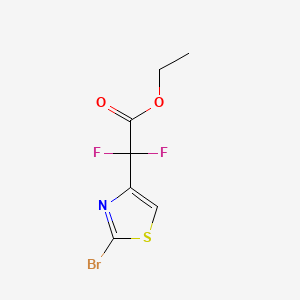
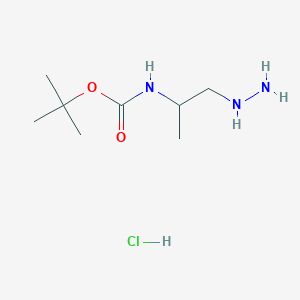
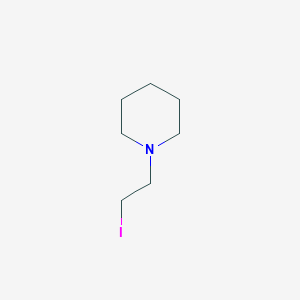
![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
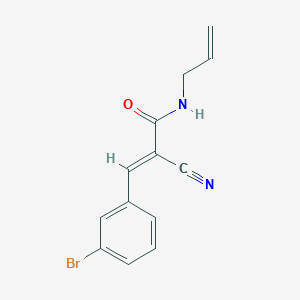

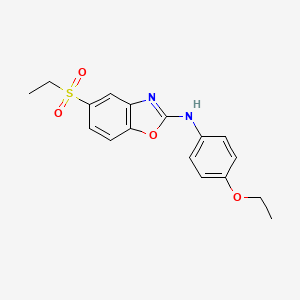
![N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13581715.png)
![{4-[(Methylamino)methyl]phenyl}methanolhydrochloride](/img/structure/B13581721.png)
